molecular formula C13H8F3NO3 B13912892 2-(2-Trifluoromethoxyphenyl)isonicotinic acid

2-(2-Trifluoromethoxyphenyl)isonicotinic acid

Cat. No.: B13912892
M. Wt: 283.20 g/mol
InChI Key: VKQUTWDSBGIORX-UHFFFAOYSA-N
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Description

2-(2-Trifluoromethoxyphenyl)isonicotinic acid is a chemical compound with the molecular formula C13H8F3NO3. It is a derivative of isonicotinic acid, where the phenyl ring is substituted with a trifluoromethoxy group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Trifluoromethoxyphenyl)isonicotinic acid typically involves the reaction of isonicotinic acid with 2-trifluoromethoxybenzene under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where isonicotinic acid is reacted with 2-trifluoromethoxyphenylboronic acid in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-Trifluoromethoxyphenyl)isonicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 2-(2-Trifluoromethoxyphenyl)isonicotinic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, contributing to its activity .

Properties

Molecular Formula

C13H8F3NO3

Molecular Weight

283.20 g/mol

IUPAC Name

2-[2-(trifluoromethoxy)phenyl]pyridine-4-carboxylic acid

InChI

InChI=1S/C13H8F3NO3/c14-13(15,16)20-11-4-2-1-3-9(11)10-7-8(12(18)19)5-6-17-10/h1-7H,(H,18,19)

InChI Key

VKQUTWDSBGIORX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=CC(=C2)C(=O)O)OC(F)(F)F

Origin of Product

United States

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